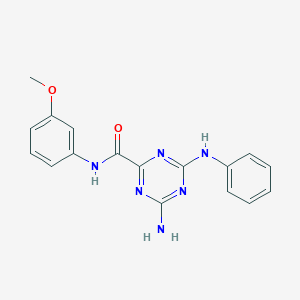![molecular formula C17H11FN6 B496884 8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B496884.png)
8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure.
Méthodes De Préparation
The synthesis of 10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo-triazine derivatives, such as:
- 1,2,4-triazino[5,6-b]indole derivatives
- 5H-1,2,4-triazolo[1’,5’,2,3]-1,2,4-triazino[5,6-b]indole derivatives
These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole lies in its specific fluorobenzyl group, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C17H11FN6 |
|---|---|
Poids moléculaire |
318.31g/mol |
Nom IUPAC |
8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C17H11FN6/c18-12-7-5-11(6-8-12)9-23-14-4-2-1-3-13(14)15-16(23)20-17-21-19-10-24(17)22-15/h1-8,10H,9H2 |
Clé InChI |
UYYAGDCZLYYTLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN4C=NN=C4N=C3N2CC5=CC=C(C=C5)F |
SMILES canonique |
C1=CC=C2C(=C1)C3=NN4C=NN=C4N=C3N2CC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B496811.png)
![1-(Methylsulfonyl)-6-{[benzylamino]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B496813.png)
![4-[2-Chloro-4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B496814.png)
![N-{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea](/img/structure/B496819.png)
![4-(4-isopropylphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B496820.png)

![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B496822.png)

